molecular formula C9H18N4O4 B12692182 Einecs 258-115-9 CAS No. 52704-31-1

Einecs 258-115-9

Cat. No.: B12692182
CAS No.: 52704-31-1
M. Wt: 246.26 g/mol
InChI Key: PNPHWDMUGQABKL-DFWYDOINSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylisothiazol-3(2H)-one can be synthesized through the cyclization of 3-methyl-4-isothiazolin-3-one. The reaction typically involves the use of sulfur and a base, such as sodium hydroxide, under controlled temperature conditions. The cyclization process results in the formation of the isothiazolone ring, which is a key structural feature of the compound.

Industrial Production Methods

Industrial production of 2-Methylisothiazol-3(2H)-one often involves large-scale chemical reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylisothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to its corresponding thiol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methylisothiazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its antimicrobial properties make it valuable in studying microbial inhibition and resistance.

    Medicine: It is explored for its potential use in developing new antimicrobial agents.

    Industry: It is widely used as a preservative in products such as paints, adhesives, and personal care items to prevent microbial growth.

Mechanism of Action

The antimicrobial action of 2-Methylisothiazol-3(2H)-one involves a two-step mechanism:

    Inhibition of Growth and Metabolism: The compound rapidly inhibits the growth and metabolic activities of microorganisms.

    Irreversible Cell Damage: It causes irreversible damage to cellular structures, leading to the loss of cell viability.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazolin-3-one: Another isothiazolone compound with similar antimicrobial properties.

    5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its use in combination with 2-Methylisothiazol-3(2H)-one in biocidal formulations.

Uniqueness

2-Methylisothiazol-3(2H)-one is unique due to its specific structural features that confer high antimicrobial efficacy with relatively low toxicity to humans. Its versatility in various applications, from industrial preservatives to potential medical uses, sets it apart from other similar compounds.

Properties

CAS No.

52704-31-1

Molecular Formula

C9H18N4O4

Molecular Weight

246.26 g/mol

IUPAC Name

1-(2-hydroxyethyl)-1-methylguanidine;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H7NO3.C4H11N3O/c7-4-2-1-3(6-4)5(8)9;1-7(2-3-8)4(5)6/h3H,1-2H2,(H,6,7)(H,8,9);8H,2-3H2,1H3,(H3,5,6)/t3-;/m0./s1

InChI Key

PNPHWDMUGQABKL-DFWYDOINSA-N

Isomeric SMILES

CN(CCO)C(=N)N.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CN(CCO)C(=N)N.C1CC(=O)NC1C(=O)O

Origin of Product

United States

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